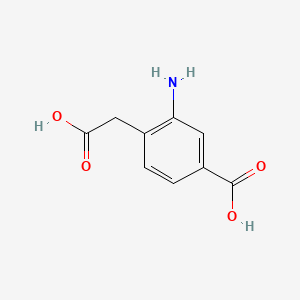

3-Amino-4-(carboxymethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(carboxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-7-3-6(9(13)14)2-1-5(7)4-8(11)12/h1-3H,4,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEAADJNCLTMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501283052 | |

| Record name | Benzeneacetic acid, 2-amino-4-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-85-9 | |

| Record name | Benzeneacetic acid, 2-amino-4-carboxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2-amino-4-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Purity Assessment and Isolation Techniques for 3 Amino 4 Carboxymethyl Benzoic Acid

Purity Assessment

The purity of aminobenzoic acid derivatives is commonly assessed using the following techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of these compounds and for separating isomers. For instance, isomers of aminobenzoic acid can be separated using mixed-mode columns that exploit differences in hydrophobicity and ionic properties. helixchrom.com The mobile phase composition, including the amount of organic solvent (like acetonitrile), buffer concentration, and pH, can be adjusted to control the retention time and achieve optimal separation. helixchrom.com A patent for the synthesis of 3-amino-4-hydroxybenzoic acid specifies the use of HPLC to measure the purity of the product and starting materials. google.com

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. The purity of synthesized 4-aminobenzoic acid derivatives has been monitored by TLC using a mixture of dichloromethane (B109758) and methanol (B129727) as the eluent. mdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound and for detecting impurities.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amino, carboxylic acid, and aromatic groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

Isolation Techniques

The isolation of the synthesized product from the reaction mixture is a crucial step to obtain a pure compound.

Filtration: The solid product is often isolated from the reaction mixture by filtration, especially after precipitation or crystallization.

Recrystallization: Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for effective purification. For example, p-aminobenzoic acid can be crystallized from various solvents, and the resulting crystal form can be influenced by the solvent and crystallization conditions. acs.orgacs.orgdiva-portal.org The process often involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of purer crystals. acs.org

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a valuable purification method. For example, the synthesis of 3-amino-4-hydroxybenzoic acid from 4-hydroxy-3-nitrobenzoic acid utilizes silica (B1680970) gel column chromatography for purification of the final product. chemicalbook.com

| Technique | Purpose | Application Example (Analogues) | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, Isomer separation | Separation of aminobenzoic acid isomers | helixchrom.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, Preliminary purity check | Monitoring synthesis of 4-aminobenzoic acid derivatives | mdpi.com |

| Recrystallization | Purification of solid compounds | Purification of p-aminobenzoic acid from various solvents | acs.orgacs.orgdiva-portal.org |

| Column Chromatography | Purification of compounds | Purification of 3-amino-4-hydroxybenzoic acid | chemicalbook.com |

Reactivity and Reaction Mechanisms of 3 Amino 4 Carboxymethyl Benzoic Acid

Transformations Involving the Carboxyl Functionality

The presence of two distinct carboxylic acid groups—one directly conjugated with the aromatic ring and the other on the aliphatic side chain—offers opportunities for selective reactions. The acidity and reactivity of these two carboxyl groups are expected to differ due to their electronic environments. The benzoic acid moiety's carboxyl group is influenced by the electron-donating amino group and the electron-withdrawing carboxymethyl substituent, while the acetic acid-type carboxyl group is more sterically accessible and electronically isolated from the ring.

Esterification and Amidation Reactions of 3-Amino-4-(carboxymethyl)benzoic acid

Esterification and amidation are fundamental transformations of carboxylic acids. In the case of this compound, these reactions can potentially occur at either or both carboxyl groups. The selective transformation of one carboxyl group over the other would likely depend on the reaction conditions and the steric and electronic nature of the reagents.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved using various standard methods. For instance, reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux conditions would likely lead to the esterification of both carboxyl groups. Selective esterification might be achievable under milder conditions. For example, using a less hindered alcohol with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) could potentially favor the esterification of the more accessible carboxymethyl group.

Amidation: Similar to esterification, amidation involves the reaction of the carboxylic acid with an amine, typically facilitated by a coupling agent to form an amide bond. youtube.com The reaction of this compound with an amine in the presence of a coupling reagent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride would be expected to yield the corresponding amides. nih.govnih.gov The formation of a peptide bond is a specific type of amidation reaction. britannica.com Selective amidation could be pursued by controlling stoichiometry and reaction conditions.

| Reagent/Condition | Expected Product(s) |

| Alcohol (e.g., Methanol), H+ | Dimethyl 3-amino-4-(carboxymethyl)benzoate |

| Amine (e.g., Methylamine), Coupling Agent | N-methyl-2-(2-amino-4-(methylcarbamoyl)phenyl)acetamide and related isomers |

Decarboxylative Pathways of this compound

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that can be induced under various conditions, often requiring heat. organic-chemistry.org The ease of decarboxylation of aromatic carboxylic acids is highly dependent on the nature and position of other substituents on the ring. researchgate.net For instance, the presence of an electron-donating group, such as a hydroxyl group, in the ortho or para position to the carboxyl group can facilitate decarboxylation. nist.gov

In the case of this compound, the amino group is meta to the benzoic acid's carboxyl group, which does not strongly activate it for decarboxylation under typical conditions. However, the carboxymethyl group introduces another potential site for decarboxylation. Decarboxylation of the acetic acid side chain is generally more difficult than that of β-keto acids or malonic acids and would likely require harsh thermal conditions. It has been noted that aminobenzoic acids can undergo decarboxylation when heated above their melting point or when boiled in water, and this can be acid-catalyzed. researchgate.net

Reactions at the Amino Group of this compound

The amino group on the aromatic ring is a key site for a variety of chemical transformations, including reactions with electrophiles and diazotization. The nucleophilicity of this amino group is influenced by the electronic effects of the two carboxyl-containing substituents.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base. This reaction would lead to the formation of an N-acyl derivative. For example, reaction with acetyl chloride would yield 3-acetamido-4-(carboxymethyl)benzoic acid.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would result in the formation of the corresponding N-sulfonamide.

Alkylation: Direct alkylation of the amino group can be more challenging to control and may lead to a mixture of mono- and di-alkylated products. Reductive amination, involving the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for N-alkylation.

Diazotization and Subsequent Transformations

The aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. scirp.orgsigmaaldrich.com Diazonium salts are highly versatile intermediates that can undergo a wide range of subsequent transformations, known as Sandmeyer reactions. scirp.org These reactions allow for the introduction of a variety of substituents onto the aromatic ring in place of the original amino group.

| Reaction | Reagent(s) | Expected Product |

| Diazotization | NaNO₂, HCl (0-5 °C) | 4-(Carboxymethyl)-3-diazoniumbenzoic acid chloride |

| Sandmeyer (Halogenation) | CuCl / HCl | 3-Chloro-4-(carboxymethyl)benzoic acid |

| Sandmeyer (Halogenation) | CuBr / HBr | 3-Bromo-4-(carboxymethyl)benzoic acid |

| Sandmeyer (Cyanation) | CuCN / KCN | 3-Cyano-4-(carboxymethyl)benzoic acid |

| Schiemann Reaction | HBF₄, then heat | 3-Fluoro-4-(carboxymethyl)benzoic acid |

| Hydrolysis | H₂O, heat | 3-Hydroxy-4-(carboxymethyl)benzoic acid |

It is important to note that the conditions for these reactions would need to be carefully controlled to avoid unwanted side reactions, such as polymerization or decarboxylation, especially given the presence of the two carboxylic acid groups. scirp.org

Nucleophilic Additions and Condensations

The amino group of this compound can act as a nucleophile in addition and condensation reactions. For instance, it can react with activated carbonyl compounds. While the nucleophilicity of the aromatic amine is less than that of an aliphatic amine, it can still participate in reactions such as the formation of Schiff bases (imines) with aldehydes and ketones, particularly under acidic catalysis. mdpi.com The formation of such condensation products can be an important step in the synthesis of more complex heterocyclic systems. researchgate.net The reactivity in nucleophilic additions can be influenced by the electronic nature of the reaction partner. nih.govresearchgate.netnih.gov

Reactivity of the Aromatic Nucleus of this compound

The aromatic ring of this compound is influenced by both activating and deactivating substituents. The amino group at position C3 is a powerful activating group due to its ability to donate electron density to the ring through resonance, and it directs incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group at C1 is a deactivating group, withdrawing electron density and directing electrophiles to the meta position. doubtnut.comquora.com The carboxymethyl group at C4 has a mildly activating alkane spacer (-CH₂-) adjacent to the ring.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) derivatives. masterorganicchemistry.commsu.edu The general mechanism involves an initial attack by the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.com Aromaticity is then restored by the loss of a proton. masterorganicchemistry.com For this compound, the amino group's activating effect facilitates these reactions and controls the position of substitution.

Predicted Outcomes of Key Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagents | Predicted Major Product(s) | Notes |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 2-Bromo-3-amino-4-(carboxymethyl)benzoic acid and/or 6-Bromo-3-amino-4-(carboxymethyl)benzoic acid | The amino group directs the halogen to its ortho and para positions. C2 and C6 are the available ortho/para positions. |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-amino-4-(carboxymethyl)benzoic acid and/or 6-Nitro-3-amino-4-(carboxymethyl)benzoic acid | The strong acid can protonate the amino group, forming -NH₃⁺, which is a deactivating, meta-director. This can lead to a mixture of products or require protecting the amino group (e.g., as an amide). |

| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid and/or this compound-6-sulfonic acid | Similar to nitration, the reaction conditions can protonate the amine, potentially altering the regiochemical outcome. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Low to no yield expected | The Lewis acid catalyst (AlCl₃) will complex strongly with the basic amino group, deactivating the ring and preventing the reaction. This is a general limitation for anilines. msu.edu |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Low to no yield expected | Similar to alkylation, the Lewis acid catalyst is incompatible with the free amino group, leading to deactivation. msu.edu Protection of the amino group would be necessary. |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by palladium, typically involve an organometallic reagent and an organic halide or pseudohalide. rsc.orgresearchgate.net For a molecule like this compound to be used in traditional cross-coupling reactions like Suzuki, Heck, or Sonogashira, it would first need to be converted into a suitable precursor, most commonly a halo-derivative. beilstein-journals.orgbeilstein-journals.org

Following the regioselectivity predicted for electrophilic halogenation, bromo- or iodo-derivatives could be synthesized at the C2 or C6 positions. These halogenated derivatives would then be amenable to a variety of cross-coupling transformations.

More recent advancements in C-H activation offer pathways that avoid pre-functionalization. bath.ac.ukresearchgate.net These methods can utilize existing functional groups on the substrate to direct a metal catalyst to a specific C-H bond. In the case of this compound, the amino or carboxylic acid groups could serve as directing groups for ortho-C-H functionalization. acs.org

Potential Metal-Catalyzed Cross-Coupling Reactions (with a hypothetical 2-halo precursor):

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Predicted Product |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base | 2-Aryl-3-amino-4-(carboxymethyl)benzoic acid |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, base | 2-(Alkenyl)-3-amino-4-(carboxymethyl)benzoic acid |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂, CuI, base | 2-(Alkynyl)-3-amino-4-(carboxymethyl)benzoic acid |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, phosphine (B1218219) ligand, base | 2-(Amino)-3-amino-4-(carboxymethyl)benzoic acid |

| Hiyama Coupling | Organosilane (Ar-Si(OR)₃) | Pd(OAc)₂, ligand, fluoride (B91410) source | 2-Aryl-3-amino-4-(carboxymethyl)benzoic acid |

Elucidation of Reaction Mechanisms for Key Transformations of this compound

Understanding the reaction mechanisms is crucial for predicting products and optimizing reaction conditions. While specific mechanistic studies on this compound are absent from the reviewed literature, the mechanisms for its key potential transformations can be elucidated from well-established models in organic chemistry.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for the electrophilic substitution at the C6 position is illustrative.

Generation of Electrophile: A strong electrophile (E⁺) is generated from the reagents (e.g., Br⁺ from Br₂/FeBr₃).

Nucleophilic Attack and Formation of Sigma Complex: The π-system of the benzene ring attacks the electrophile. The attack at C6 is favored because the resulting positive charge in the sigma complex can be delocalized onto the C1, C3, and C5 carbons. When the positive charge is at C3, it is directly adjacent to the electron-donating amino group, which can stabilize the charge through resonance, significantly lowering the activation energy for this pathway.

Deprotonation: A base removes the proton from the C6 carbon, restoring the aromaticity of the ring and yielding the final substituted product.

Generalized Mechanism for Palladium-Catalyzed Suzuki Cross-Coupling: Assuming the synthesis of a 2-bromo-3-amino-4-(carboxymethyl)benzoic acid precursor, its Suzuki coupling would likely follow this catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the precursor, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (in the form of a borate (B1201080) complex) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

These mechanistic frameworks provide a solid basis for predicting the chemical behavior of this compound and for designing synthetic routes to its derivatives, pending specific experimental verification.

Derivatization Strategies and Molecular Modifications of 3 Amino 4 Carboxymethyl Benzoic Acid

Synthesis of Esters and Amides of 3-Amino-4-(carboxymethyl)benzoic acid

The two carboxylic acid groups and the amino group on this compound are primary sites for derivatization into esters and amides. The synthesis of these derivatives often requires careful selection of reagents and reaction conditions to ensure selectivity, potentially involving the use of protecting groups to prevent unwanted side reactions.

Esterification: Esterification of the carboxylic acid groups can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. For instance, reacting this compound with methanol (B129727) and a catalyst like thionyl chloride (SOCl₂) can lead to the formation of the corresponding methyl ester. chemicalbook.com The relative reactivity of the two carboxyl groups may allow for selective esterification under controlled conditions, though protecting the more reactive group might be necessary for specific outcomes.

Amidation: Amide synthesis typically involves the activation of a carboxylic acid group followed by reaction with an amine. Common activating agents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), often used with an activator like 1-hydroxybenzotriazole (B26582) (HOBt). google.com This method facilitates the coupling of the carboxylic acid moieties of the parent compound with various primary or secondary amines to form the corresponding amides. For example, a similar process is used to create 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide from 3-nitro-4-chlorobenzoic acid, which is then reduced to the amino-amide. google.com The amino group on the this compound ring can also be acylated to form an amide, a reaction that can be controlled by the choice of coupling conditions. researchgate.net

Below is a table summarizing common synthetic approaches for esters and amides.

| Derivative | Reaction Type | Reagents and Conditions | Key Features |

| Esters | Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄, SOCl₂) | Direct conversion of one or both carboxylic acids to esters. Selectivity can be a challenge. chemicalbook.com |

| Amides | Carbodiimide Coupling | Amine (R-NH₂), Coupling Agent (e.g., DIC, EDC), Activator (e.g., HOBt) | Forms amide bonds under mild conditions. google.com Allows for the construction of peptide-like structures. |

| Amides | Acyl Chloride Formation | SOCl₂ or (COCl)₂ followed by Amine (R-NH₂) | Highly reactive intermediate (acyl chloride) ensures efficient amide formation. Less selective without protecting groups. |

Cyclization Reactions to Form Heterocyclic Systems from this compound

The spatial arrangement of the amino and carboxylic acid functionalities in this compound and its derivatives provides a template for the synthesis of various heterocyclic systems. These intramolecular or intermolecular cyclization reactions are key to building complex, rigid molecular frameworks.

One significant application is in the formation of macrocycles, particularly cyclic peptides. A related compound, 3-amino-4-(methylamino)benzoic acid (MeDbz), serves as a linker to facilitate on-resin, cleavage-inducing cyclization of peptides. nih.govspringernature.com This methodology allows for the synthesis of cyclic thiodepsipeptides and homodetic peptides, which are of increasing interest in drug discovery. nih.govresearchgate.net A similar strategy could be envisioned for this compound, where one of the carboxyl groups acts as an anchor point for peptide chain growth and the amino group participates in the final cyclization step.

Furthermore, the ortho-disposed amino and carboxymethyl groups are precursors for the formation of seven-membered rings or other fused heterocyclic systems. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of benzodiazepine-like or other heterocyclic structures. The reaction of an aminobenzoic acid derivative with benzene-1,2-diamine in acidic conditions to form a benzimidazole (B57391) core demonstrates a plausible cyclization pathway. nih.gov

| Heterocyclic System | Reaction Type | Key Reactants/Conditions | Resulting Structure |

| Cyclic Peptides | Intramolecular Amidation | Activation of a terminal carboxyl group of a peptide chain attached to the molecule | A macrocyclic peptide where the parent molecule is part of the ring structure. nih.govspringernature.com |

| Benzoxazinones/Benzothiazinones | Intramolecular Condensation | Dehydrating agents (e.g., Ac₂O) or reaction with phosgene/thiophosgene | Fused six-membered heterocyclic rings. |

| Benzimidazoles | Intermolecular Condensation/Cyclization | o-Phenylenediamine, acid catalysis | A benzimidazole moiety fused or linked to the parent structure. nih.gov |

Conjugation Chemistry Employing this compound as a Building Block

The distinct functional groups of this compound make it an excellent scaffold or building block for conjugation chemistry. This involves linking it to other molecules, such as peptides, polymers, or labels, to create new molecular entities with combined or enhanced properties.

The process of conjugating xenobiotic carboxylic acids with endogenous amino acids via an amide bond is a well-established metabolic pathway that can be mimicked in the lab. al-edu.com Both carboxylic acid groups on the molecule can be activated to form bonds with the amino groups of amino acids or peptides. Conversely, the amine function can be coupled to the carboxylic acid of another molecule. The synthesis of the unnatural amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its use in solid-phase pseudopeptide synthesis highlights the utility of such scaffolds. researchgate.net The different reactivities of the functional groups in AmAbz allow for selective protection and coupling, enabling the construction of branched peptide structures. researchgate.net

Another important application of conjugation is pegylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule. Reagents like 4-aminobenzoic acid esters of PEG are used for the targeted pegylation of proteins, enhancing their therapeutic properties. rsc.org this compound could similarly be incorporated as a linker in such bioconjugation strategies.

Introduction of Diverse Functional Groups onto the Aromatic Ring

The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of new functional groups that can further modulate the molecule's properties. The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents.

Amino Group (-NH₂): This is a strongly activating, ortho-, para- directing group. savemyexams.com

Carboxymethyl Group (-CH₂COOH): This group as a whole is deactivating and generally considered ortho-, para- directing due to the alkyl spacer, although the carboxyl moiety itself is deactivating.

Benzoic Acid Group (-COOH): This is a deactivating, meta- directing group. wikipedia.org

The powerful activating effect of the amino group will likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 5 and 1, respectively). Position 1 is blocked, so substitution is most likely at position 5.

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), which can subsequently be reduced to another amino group. labxchange.org

Sulfonation: Treatment with fuming sulfuric acid to add a sulfonic acid group (-SO₃H).

Friedel-Crafts Reactions: Alkylation or acylation of the ring, although these reactions are often inhibited by the presence of the deactivating carboxyl group and the amine, which can react with the Lewis acid catalyst.

Stereoselective Derivatization Approaches

While this compound is itself achiral, stereoselective derivatization can be employed to create chiral centers in a controlled manner. This is particularly relevant for reactions involving the methylene (B1212753) carbon of the carboxymethyl group or when reacting the existing functional groups with chiral reagents.

One potential strategy involves the stereoselective synthesis of β-lactams from amino acid derivatives, where the stereochemical outcome is controlled by the configuration of a chiral auxiliary. nih.gov A similar approach could be applied by first coupling a chiral auxiliary to either the amino or a carboxyl group of this compound. Subsequent reaction at the α-carbon of the carboxymethyl group could then proceed with high diastereoselectivity.

Another approach is the use of chiral catalysts for reactions such as hydrogenation or oxidation if a suitable prochiral precursor derived from the parent molecule is formed. The rational design of enzyme inhibitors often involves the stereospecific synthesis of complex amino acid analogues, demonstrating that multi-step synthetic routes can achieve high levels of stereocontrol. nih.gov For this compound, this could involve enzymatic resolution or asymmetric synthesis to prepare enantiomerically pure derivatives for applications where specific stereoisomers are required.

Applications of 3 Amino 4 Carboxymethyl Benzoic Acid in Organic Synthesis and Materials Science

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

3-Amino-4-(carboxymethyl)benzoic acid is a trifunctional aromatic compound, possessing an amino group and two carboxylic acid groups. This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis. The reactivity of the amino group can be selectively targeted, for example, through acylation or diazotization, while the two carboxylic acid groups can undergo esterification or amidation. This allows for the stepwise construction of complex molecular architectures.

The synthesis of derivatives from aminobenzoic acids is a well-established field. For instance, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized by reacting them with various aromatic halides. researchgate.net Similarly, this compound can, in principle, be utilized in a variety of synthetic transformations. The presence of both an amino and a carboxylic acid function classifies it as a non-proteinogenic amino acid, a class of compounds that are of increasing interest in the synthesis of peptidomimetics and other biologically active molecules. mdpi.com The synthesis of such unnatural amino acids is a key step in the development of new therapeutic agents. mdpi.com

The general synthetic utility of aminobenzoic acid derivatives is highlighted by their use in the preparation of a wide range of compounds through reactions such as the Heck reaction, Knoevenagel condensation, and Suzuki-Miyaura cross-coupling. researchgate.net While specific examples for this compound are not extensively documented in the literature, its structural motifs suggest its potential as a scaffold for combinatorial chemistry and as a starting material for the synthesis of complex heterocyclic compounds.

Utilization in the Construction of Macrocyclic Structures

Macrocyclic compounds are large ring structures that often exhibit unique host-guest properties and are of interest in areas such as catalysis, sensing, and drug delivery. The synthesis of macrocycles typically involves the condensation of bifunctional or polyfunctional monomers. This compound, with its three reactive sites, is a prime candidate for the construction of novel macrocyclic architectures.

The amino group and the two carboxylic acid groups can participate in cyclization reactions to form large, rigid ring systems. For example, by reacting with a diamine or a diol under high-dilution conditions, it could form macrocyclic amides or esters. While direct examples of macrocycles derived from this compound are not prevalent in the literature, the use of similar building blocks is known. For instance, on-resin cyclization methodologies have been developed for the synthesis of cyclic peptides using related aminobenzoic acid linkers. chemicalbook.com

Precursor in the Development of Advanced Polymeric Materials

The field of polymer chemistry continuously seeks novel monomers to create materials with enhanced properties. This compound, as a trifunctional monomer, can be used to produce highly cross-linked or branched polymers. The presence of both amino and carboxylic acid functionalities allows for its incorporation into various polymer backbones, such as polyamides and polyimides, which are known for their excellent thermal and mechanical properties.

Amino acids themselves are the building blocks of proteins, which are natural polymers. bookdown.org Synthetic polymers incorporating amino acid-like structures can lead to materials with unique properties, including biodegradability and biocompatibility. sigmaaldrich.comresearchgate.net For example, a conductive biomaterial polymer, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), has been synthesized and has shown promise in medical applications. scholaris.ca This suggests that polymers derived from this compound could also have potential in the biomedical field. The two carboxylic acid groups could also be utilized to create polyesters with specific properties. The use of diacid building blocks is a common strategy in materials synthesis to create polymers with desired characteristics. researchgate.net The arrangement of monomers in a copolymer plays a crucial role in determining its properties, and the inclusion of a monomer like this compound could lead to novel material functionalities. scitechdaily.com

Ligand Design and Coordination Chemistry Involving this compound

The two carboxylate groups and the amino group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. These functional groups can coordinate to metal ions, forming stable metal-organic frameworks (MOFs) or coordination polymers. The ability of N-substituted β-alanine derivatives to act as chelating or bridging ligands has been demonstrated in the synthesis of novel metal-organic coordination polymers. nih.gov

The geometry of the ligand and the nature of the metal ion will dictate the dimensionality and topology of the resulting coordination structure. The potential for this molecule to act as a tridentate ligand could lead to the formation of interesting and potentially useful coordination complexes. The study of triorganotin(IV)azo-carboxylates derived from ortho- and para-aminobenzoic acids has shown that these types of ligands can form dimeric or polymeric structures with a trigonal bipyramidal geometry around the tin atom. researchgate.net This indicates the potential for this compound to form a variety of coordination architectures with different metal ions.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. This compound possesses all the necessary features to participate in the formation of well-ordered supramolecular assemblies. The carboxylic acid groups are excellent hydrogen bond donors and acceptors, and the benzene (B151609) ring can participate in π-π stacking interactions.

Aromatic amino acids are known to self-assemble into various nanostructures, including nanoribbons, nanofibers, and hydrogels, driven by a combination of hydrophobic interactions, π-stacking, hydrogen bonds, and ionic interactions. medchemexpress.com While specific studies on the supramolecular behavior of this compound are not available, the principles governing the self-assembly of similar molecules are well understood. For instance, in the crystal structure of 4-[(2-carboxyethyl)amino]benzoic acid monohydrate, organic molecules are linked by pairs of O—H⋯O hydrogen bonds involving both carboxyl groups, forming zigzag chains. nih.gov It is highly probable that this compound would exhibit similar or even more complex self-assembly behavior due to its additional functional group.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Amino 4 Carboxymethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Amino-4-(carboxymethyl)benzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers a complete assignment of its proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei.

1D NMR Techniques (¹H, ¹³C, ¹⁵N)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the carboxymethyl group, the amino protons, and the carboxylic acid protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring. Based on the analysis of similar compounds like 3-aminobenzoic acid and 2-amino-3-methylbenzoic acid, the chemical shifts can be anticipated. daneshyari.comdergipark.org.tr The protons on the aromatic ring are expected to appear in the range of δ 6.5-8.0 ppm. The methylene protons of the carboxymethyl group would likely resonate as a singlet around δ 3.5-4.0 ppm. The amino group protons (NH₂) would give rise to a broad singlet, the chemical shift of which is dependent on solvent and concentration, typically in the range of δ 4.0-6.0 ppm. The two carboxylic acid protons are also expected to be broad singlets at a downfield chemical shift, generally above δ 10.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The two carbonyl carbons of the carboxylic acid groups would appear at the most downfield region, typically between δ 165-180 ppm. The aromatic carbons would resonate in the range of δ 110-150 ppm, with the carbon attached to the amino group appearing at a relatively upfield position due to its electron-donating nature. The methylene carbon of the carboxymethyl group is anticipated to have a chemical shift in the range of δ 35-45 ppm. A study on aminobenzoic acids provides a solid basis for these predictions. daneshyari.com

¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atom in the amino group. The chemical shift of the amino group in aromatic amines typically falls within a broad range. For this compound, the ¹⁵N chemical shift of the amino group is expected to be in the range of -300 to -350 ppm relative to nitromethane. nih.govscience-and-fun.de Studies on sterically-hindered amides and other nitrogen-containing compounds demonstrate the sensitivity of the ¹⁵N chemical shift to substituent effects and molecular structure. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Data

Below are the predicted chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 7.0 - 7.2 (d) | 115 - 120 |

| H5 | 7.3 - 7.5 (dd) | 120 - 125 |

| H6 | 7.8 - 8.0 (d) | 130 - 135 |

| CH₂ | 3.6 - 3.8 (s) | 40 - 45 |

| NH₂ | 4.5 - 5.5 (br s) | - |

| COOH (benzoic) | 12.0 - 13.0 (br s) | 168 - 172 |

| COOH (acetic) | 10.0 - 11.0 (br s) | 172 - 176 |

| C1 | - | 130 - 135 |

| C3 | - | 145 - 150 |

| C4 | - | 125 - 130 |

| C=O (benzoic) | - | 168 - 172 |

| C=O (acetic) | - | 172 - 176 |

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their positions on the ring. For instance, a cross-peak would be expected between H-5 and H-6, and between H-5 and H-2.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C). nih.govcolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the singlet from the methylene protons would show a correlation to the methylene carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range couplings). youtube.comcolumbia.edu This technique is powerful for piecing together the molecular fragments. For instance, the methylene protons would show HMBC correlations to the adjacent aromatic carbon (C4), the carbonyl carbon of the acetic acid moiety, and potentially to C3 and C5 of the aromatic ring. The aromatic protons would show correlations to neighboring carbons and the carbonyl carbon of the benzoic acid group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, even if they are not directly bonded. This can provide information about the three-dimensional structure and conformation of the molecule. For this compound, NOESY or ROESY could reveal through-space interactions between the amino protons and the adjacent aromatic proton (H2), or between the methylene protons and the aromatic proton at position 5.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The theoretical exact mass of the neutral molecule this compound (C₉H₉NO₄) can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. missouri.edumsu.edusisweb.comsisweb.com

Calculation of Theoretical Exact Mass of C₉H₉NO₄

| Element | Number of Atoms | Exact Mass of Most Abundant Isotope | Total Mass |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Total | 195.053159 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This provides valuable structural information by revealing the fragmentation pathways of the molecule. The fragmentation of this compound in a positive ion mode would likely involve initial protonation, followed by characteristic losses of small neutral molecules. Based on the fragmentation of benzoic acid and other amino acids, several key fragmentation pathways can be proposed. nih.govnih.govmdpi.com

Proposed Fragmentation Pathways:

Loss of water (H₂O): A common fragmentation for carboxylic acids is the loss of a water molecule from the protonated molecular ion.

Loss of carbon monoxide (CO): Following the loss of water, a subsequent loss of carbon monoxide is often observed from the carboxylic acid moiety.

Decarboxylation (loss of CO₂): The loss of a carboxyl group as carbon dioxide is another characteristic fragmentation pathway for benzoic acids.

Cleavage of the carboxymethyl group: Fragmentation can occur at the C-C bond between the aromatic ring and the carboxymethyl group, leading to the loss of a CH₂COOH radical or a related neutral species.

Loss of ammonia (B1221849) (NH₃): The amino group can be lost as ammonia, particularly in higher energy collisions.

Predicted MS/MS Fragmentation Table

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 196.0604 [M+H]⁺ | 178.0498 | H₂O |

| 196.0604 [M+H]⁺ | 152.0550 | CO₂ |

| 178.0498 | 150.0549 | CO |

| 196.0604 [M+H]⁺ | 138.0651 | CH₂COOH |

| 196.0604 [M+H]⁺ | 179.0335 | NH₃ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can also be sensitive to its conformational state. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the absorption bands of its key functional groups.

O-H Stretching: The two carboxylic acid groups will give rise to a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibrations.

N-H Stretching: The amino group will show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. researchgate.net

C=O Stretching: The two carbonyl groups of the carboxylic acids will result in strong absorption bands in the region of 1680-1740 cm⁻¹. The exact position will depend on the extent of hydrogen bonding and whether the molecule exists as a zwitterion in the solid state.

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring will appear as a series of bands between 1450 and 1600 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring will be observed in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

Aromatic Ring Vibrations: The symmetric breathing vibration of the aromatic ring, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum.

C=C Stretching: The aromatic C=C stretching vibrations are also readily observed in the Raman spectrum.

N-H and O-H Stretching: While these are strong in the IR, they are generally weaker and less informative in the Raman spectrum of solid samples.

A comparative study of the IR and Raman spectra of aminobenzoic acids provides a strong foundation for the interpretation of the vibrational spectra of the title compound. daneshyari.com

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1680-1740 (strong) | Medium |

| Amino | N-H stretch (asymmetric) | 3400-3500 (medium) | Medium |

| Amino | N-H stretch (symmetric) | 3300-3400 (medium) | Medium |

| Aromatic | C-H stretch | 3000-3100 (medium) | Strong |

| Aromatic | C=C stretch | 1450-1600 (medium-strong) | Strong |

| Methylene | C-H stretch | 2850-2960 (medium) | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Detailed experimental data regarding the electronic absorption and emission properties of this compound are not extensively available in the public domain. However, the spectroscopic characteristics can be inferred by examining related aminobenzoic acid derivatives. For instance, studies on 3-aminobenzoic acid and its esters reveal characteristic absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl and amino groups. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents.

The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the benzene ring suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is observed in related molecules like 4-amino-3-methyl benzoic acid methyl ester, which exhibits dual fluorescence in polar solvents, indicating the formation of a charge-transfer excited state. It is plausible that this compound would also display solvent-dependent fluorescence behavior, with a larger Stokes shift observed in more polar solvents due to the stabilization of the ICT state.

A hypothetical UV-Vis absorption spectrum for this compound in a polar solvent, such as methanol (B129727), would be expected to show distinct absorption maxima. Based on data for similar compounds, these could be anticipated in the regions of 220-240 nm and 280-320 nm.

Hypothetical UV-Vis Data in Methanol

| Parameter | Expected Value |

|---|---|

| λmax 1 | ~230 nm |

| λmax 2 | ~300 nm |

Fluorescence spectroscopy would be a valuable tool for probing the excited-state dynamics. Upon excitation at an appropriate wavelength (e.g., the longer-wavelength absorption maximum), one could expect to observe an emission spectrum. The position of the emission maximum would be indicative of the nature of the lowest excited singlet state. A significant red-shift in the emission spectrum with increasing solvent polarity would provide strong evidence for an ICT character of the emitting state.

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the latest available data, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. The determination of its crystal structure would provide invaluable information on its molecular conformation, intermolecular interactions, and packing arrangement in the solid state.

Single Crystal X-ray Diffraction Analysis

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction analysis would be the definitive method to elucidate its three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and torsion angles within the molecule. Key structural features of interest would include the planarity of the benzoic acid moiety, the orientation of the carboxymethyl group relative to the benzene ring, and the conformation of the amino group.

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials and is particularly useful for identifying different crystalline forms, or polymorphs. While a specific PXRD pattern for this compound is not available, this method would be essential for quality control and for studying phase transitions.

In a typical analysis, the powdered sample is irradiated with X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded. This pattern serves as a unique fingerprint for a specific crystalline phase. The presence of different polymorphs would be indicated by distinct PXRD patterns. Variable-temperature PXRD could be employed to investigate the thermal stability of different crystalline forms and to identify any temperature-induced phase transformations.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in an achiral solvent, it would not exhibit a circular dichroism (CD) spectrum.

However, CD spectroscopy could become a relevant analytical tool if the molecule is placed in a chiral environment. For example, if this compound were to bind to a chiral host molecule, such as a cyclodextrin (B1172386) or a protein, an induced circular dichroism (ICD) spectrum could be observed. The sign and magnitude of the ICD signal would provide information about the conformation of the guest molecule within the chiral host and the nature of the non-covalent interactions between them. Such studies could be valuable in understanding the recognition of this molecule by biological macromolecules.

Computational and Theoretical Investigations of 3 Amino 4 Carboxymethyl Benzoic Acid

Quantum Chemical Studies of Electronic Structure and Reactivity

No specific studies using quantum chemical methods to investigate the electronic structure and reactivity of 3-Amino-4-(carboxymethyl)benzoic acid were found.

Density Functional Theory (DFT) Calculations for Ground State Properties

No published DFT calculations detailing the ground state properties, such as optimized geometry, electronic energy, or vibrational frequencies, of this compound were identified.

Ab Initio Methods for Electronic Excitation Energies

There were no available studies that utilized ab initio methods to calculate the electronic excitation energies of this compound.

Conformational Landscapes and Rotational Barriers

No research articles or datasets were found that described the conformational landscapes or calculated the rotational barriers for the substituent groups of this compound.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

No molecular dynamics simulation studies were identified that focused on the solvation behavior or intermolecular interactions of this compound in any solvent.

Mechanistic Modeling of Reactions Involving this compound

There is no available literature on the mechanistic modeling of reactions that involve this compound.

Transition State Characterization

No studies characterizing the transition states of reactions involving this compound were found.

Therefore, it is not possible to provide a detailed, data-driven article on the specific computational investigations requested for this compound based on currently accessible information. Generating content without specific scholarly sources for this compound would not meet the requirements for scientific accuracy and would constitute speculation.

For context, computational studies on similar molecules, such as other isomers of aminobenzoic acid derivatives, often employ methods like Density Functional Theory (DFT) to explore their structural and chemical properties. These studies can include:

Reaction Coordinate Mapping: This involves calculating the energy profile of a chemical reaction, identifying transition states, and determining the minimum energy path from reactants to products. This is crucial for understanding reaction mechanisms and kinetics.

Prediction of Spectroscopic Parameters: Computational methods are frequently used to predict spectroscopic data like NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. For instance, methods like DFT with basis sets such as B3LYP/6-311G are commonly used to calculate vibrational frequencies and NMR chemical shifts.

Quantitative Structure-Property Relationship (QSPR) Studies: QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. These studies are instrumental in medicinal chemistry and materials science for predicting the properties of new compounds without the need for extensive experimental synthesis and testing.

While these methodologies are standard in computational chemistry, their specific application and resulting data for this compound are not available in the public research domain based on the searches performed.

Future Research Trajectories and Unexplored Potential of 3 Amino 4 Carboxymethyl Benzoic Acid

Future Research Trajectories and Unexplored Potential

The current landscape suggests that future research into 3-Amino-4-(carboxymethyl)benzoic acid could be highly fruitful, opening up new avenues in organic synthesis, materials science, and computational chemistry.

Discovery of Unprecedented Chemical Transformations

The trifunctional nature of this compound suggests a rich and largely unexplored reaction chemistry. The interplay between the amino group, the aromatic carboxylic acid, and the aliphatic carboxylic acid moiety could lead to unprecedented chemical transformations. Future studies could investigate its reactivity in cyclization reactions to form novel heterocyclic systems, its potential as a monomer in polymerization, and its utility as a ligand for the synthesis of new metal-organic frameworks (MOFs).

Expansion into Emerging Areas of Materials Science

The structural motifs present in this compound make it a compelling candidate for the development of advanced materials. The presence of multiple hydrogen bonding sites could be exploited for the design of supramolecular assemblies and functional polymers with unique properties. Its potential application in the synthesis of conductive polymers, biocompatible materials for medical applications, and novel porous materials for gas storage or catalysis remains an open and exciting field of inquiry.

Advanced Computational Insights for Predictive Design

In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand its electronic structure, predict its spectroscopic signatures, and model its interactions with other molecules. Such computational studies can guide future experimental work by identifying promising synthetic targets and predicting the properties of novel materials derived from this compound. These theoretical investigations would provide a foundational understanding to accelerate the exploration of its practical applications.

Q & A

Q. Advanced

- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., aromatic vs. amino protons) .

- Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw).

- Cross-validate with X-ray crystallography for unambiguous confirmation .

What are the key applications in medicinal chemistry?

Q. Basic

- Antimicrobial Agents : Derivatives inhibit bacterial enoyl-ACP reductase .

- Enzyme Inhibitors : Carboxymethyl groups enhance binding to metalloproteases (e.g., MMP-9) via chelation .

- Prodrug Design : Ester derivatives improve oral bioavailability .

How do steric effects from substituents impact reactivity in cross-coupling reactions?

Advanced

Bulky groups (e.g., cyclohexylamino) hinder coupling efficiency. Solutions:

- Use Pd-XPhos catalysts for Suzuki-Miyaura reactions to reduce steric hindrance .

- Microwave-assisted synthesis (120°C, 20 min) accelerates reaction rates in sterically crowded systems .

What purification methods are optimal for isolating this compound from complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.